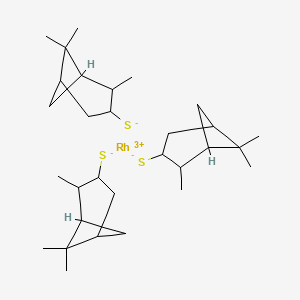
KVBSNKUVQDEEEZ-UHFFFAOYSA-K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KVBSNKUVQDEEEZ-UHFFFAOYSA-K: is a coordination compound where rhodium is complexed with 2,6,6-trimethylbicyclo(311)heptane-3-thiolate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KVBSNKUVQDEEEZ-UHFFFAOYSA-K typically involves the reaction of rhodium salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions: KVBSNKUVQDEEEZ-UHFFFAOYSA-K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction may produce rhodium(I) species.
科学的研究の応用
Chemistry: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential as an anticancer agent. The rhodium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes, reducing costs and environmental impact.
作用機序
The mechanism by which KVBSNKUVQDEEEZ-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium center with target molecules. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of desired products. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
類似化合物との比較
- Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Rhodium(3+) tris(2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate)
Uniqueness: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions in catalytic and biological applications, distinguishing it from other rhodium complexes.
特性
CAS番号 |
100432-49-3 |
|---|---|
分子式 |
C30H51RhS3 |
分子量 |
610.823 |
IUPAC名 |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChIキー |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















